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Compound of Interest

Compound Name: Zanamivir

Cat. No.: B1683542

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zanamivir is a potent and specific inhibitor of the neuraminidase enzyme of the influenza virus,
playing a crucial role in preventing the release of newly formed virus particles from infected
host cells. Understanding the molecular interactions between Zanamivir and neuraminidase is
fundamental for the development of new antiviral drugs and for studying drug resistance
mechanisms. Molecular docking is a computational technique that predicts the preferred
orientation of one molecule to a second when bound to each other to form a stable complex.
This document provides a detailed protocol for performing a molecular docking simulation of
Zanamivir with influenza neuraminidase, analyzing the results, and visualizing the interactions.

Data Presentation

The following table summarizes typical quantitative data obtained from a molecular docking
simulation of Zanamivir with neuraminidase. These values are indicative and can vary
depending on the specific neuraminidase subtype, PDB structure, and docking software used.
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Parameter Description Typical Value Reference Software

The Gibbs free energy
of binding (AG),
indicating the strength
Binding Affinity of the interaction. -9 to -11 kcal/mol AutoDock Vina, Glide
More negative values
suggest stronger

binding.

Root Mean Square
Deviation of the
docked ligand
conformation
RMSD compared to a <2.0A AutoDock, PyMOL
reference (e.g.,
crystallographic) pose.
Lower values indicate

better accuracy.

Inhibition Constant A measure of the Nanomolar (nM) Derived from Binding

(Ki) inhibitor's potency. range Affinity

Experimental Protocols

This section outlines the detailed methodology for a molecular docking simulation using
commonly available bioinformatics tools.

Part 1: Preparation of the Receptor (Neuraminidase) and
Ligand (Zanamivir)

e Protein Structure Retrieval:

o Download the 3D crystal structure of influenza neuraminidase in complex with Zanamivir
from the Protein Data Bank (PDB). Several entries are available, such as 2HTQ, 3CKZ, or
5L17.[1][2][3] For this protocol, we will use PDB ID: 2HTQ.[2]

» Receptor Preparation (using AutoDock Tools):
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o Load the PDB file (2HTQ.pdb) into AutoDock Tools.

o Remove water molecules and any heteroatoms not part of the protein or the co-
crystallized ligand.

o Add polar hydrogens to the protein.
o Compute Gasteiger charges to assign partial charges to each atom.

o Save the prepared protein in the PDBQT format (e.g., neuraminidase.pdbqt).

e Ligand Preparation (using AutoDock Tools):

o Extract the Zanamivir molecule from the complex and save it as a separate PDB file.
Alternatively, retrieve the 3D structure of Zanamivir from a database like PubChem.

o Load the Zanamivir PDB file into AutoDock Tools.
o Detect the rotatable bonds in the ligand.

o Save the prepared ligand in the PDBQT format (e.g., zanamivir.pdbqt).

Part 2: Molecular Docking Simulation using AutoDock
Vina

¢ Grid Box Definition:

o Define a 3D grid box that encompasses the active site of the neuraminidase. The active
site can be identified based on the position of the co-crystallized Zanamivir in the original
PDB file.

o The grid box dimensions should be sufficient to allow the ligand to move and rotate freely
within the binding pocket. A typical size would be 50 x 50 x 50 A with a spacing of 0.375 A.

[4]

o Configuration File:
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o Create a configuration file (e.g., conf.txt) that specifies the input files and docking
parameters.

e Running the Docking Simulation:

o Execute AutoDock Vina from the command line, providing the configuration file as input:

Part 3: Analysis and Visualization of Results

e Analysis of Docking Scores:

o The output file (docking_results.pdbqt) will contain the predicted binding poses of
Zanamivir, ranked by their binding affinity scores. The docking_log.txt file will also
summarize these scores.

 Visualization of Interactions (using PyMOL):

o Load the prepared neuraminidase structure (neuraminidase.pdbqt) and the docking results
(docking_results.pdbqt) into PyMOL.

o Visualize the top-ranked binding pose of Zanamivir within the neuraminidase active site.

o Identify and visualize the key amino acid residues that form hydrogen bonds and
hydrophobic interactions with Zanamivir. Key interacting residues often include R119,
E120, D152, R153, W180, 1224, R226, E229, E278, E279, R294, R372, and Y406.[1]

Mandatory Visualization
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Caption: Workflow of Zanamivir-Neuraminidase Molecular Docking.
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Caption: Zanamivir Interactions with Neuraminidase Active Site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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